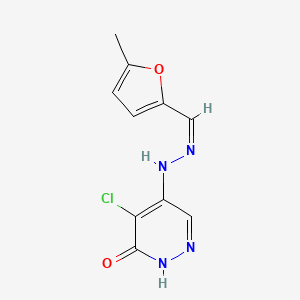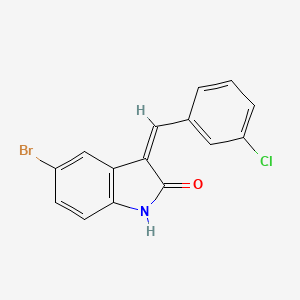![molecular formula C21H20ClNO2 B11612271 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11612271.png)
3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with chlorinated and methylated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination and methylation are achieved using reagents like chlorine gas and methyl iodide under controlled conditions.
Formation of Propanoic Acid Group: The propanoic acid group is introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
Propriétés
Formule moléculaire |
C21H20ClNO2 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
3-[1-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-6-16(7-4-14)20-11-9-17(10-12-21(24)25)23(20)18-8-5-15(2)19(22)13-18/h3-9,11,13H,10,12H2,1-2H3,(H,24,25) |
Clé InChI |
XSMOJJIPDJLLLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=C(C=C3)C)Cl)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11612190.png)

![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612201.png)

![2-[bis(1H-indol-3-yl)methyl]-6-methylphenol](/img/structure/B11612214.png)
![methyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612216.png)
![4-[({(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]methylidene}amino)methyl]benzoic acid](/img/structure/B11612235.png)
![6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612239.png)
![3-(3-Methoxyphenyl)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11612256.png)
![2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11612264.png)
![N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11612270.png)
![N-cyclopentyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612276.png)
![Ethyl 5-[(3-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11612283.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B11612293.png)
